molecular formula C10H23O3P B12089357 1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis- CAS No. 147768-39-6

1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-

Cat. No.: B12089357
CAS No.: 147768-39-6
M. Wt: 222.26 g/mol
InChI Key: RBOSLVRUYBQPOX-UHFFFAOYSA-N
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Description

1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- is an organophosphorus compound known for its unique chemical structure and properties This compound features a phosphinylidene group bonded to two 1-propanol moieties, with an additional 2-methylpropyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- typically involves the reaction of 1-propanol with a suitable phosphine precursor. One common method includes the use of 2-methylpropylphosphine oxide as a starting material. The reaction proceeds under controlled conditions, often requiring a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and yield. The process would include purification steps such as distillation or crystallization to isolate the pure compound. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with organophosphorus compounds.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to phosphines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often requiring a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.

Scientific Research Applications

1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphinylidene group can form strong bonds with metal ions or active sites in enzymes, altering their activity. This interaction can modulate biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanol, 3,3’-[(1-methylpropyl)phosphinylidene]bis-
  • 1-Propanamine, 3,3’-[(2-methylpropyl)phosphinylidene]bis-
  • bis(3-hydroxypropyl)isobutylphosphine oxide

Uniqueness

1-Propanol, 3,3’-[(2-methylpropyl)phosphinylidene]bis- is unique due to its specific substitution pattern and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and the types of interactions it can participate in, distinguishing it from other similar compounds.

Properties

CAS No.

147768-39-6

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

IUPAC Name

3-[3-hydroxypropyl(2-methylpropyl)phosphoryl]propan-1-ol

InChI

InChI=1S/C10H23O3P/c1-10(2)9-14(13,7-3-5-11)8-4-6-12/h10-12H,3-9H2,1-2H3

InChI Key

RBOSLVRUYBQPOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP(=O)(CCCO)CCCO

Origin of Product

United States

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